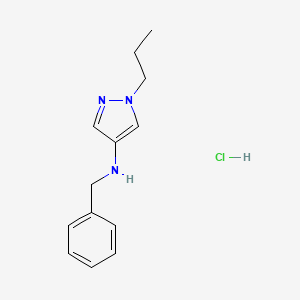

N-benzyl-1-propylpyrazol-4-amine;hydrochloride

Description

N-Benzyl-1-propylpyrazol-4-amine hydrochloride is a pyrazole-derived compound featuring a benzyl group at the pyrazole ring’s 4-position and a propyl chain at the 1-position, with a hydrochloride salt form enhancing its solubility and stability. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in modulating biological targets, particularly kinase inhibitors and central nervous system agents .

Properties

Molecular Formula |

C13H18ClN3 |

|---|---|

Molecular Weight |

251.75 g/mol |

IUPAC Name |

N-benzyl-1-propylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C13H17N3.ClH/c1-2-8-16-11-13(10-15-16)14-9-12-6-4-3-5-7-12;/h3-7,10-11,14H,2,8-9H2,1H3;1H |

InChI Key |

CSDROSLPWGEUDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C=N1)NCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-propylpyrazol-4-amine;hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.

Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-propylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Benzyl chloride or propyl bromide in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-benzyl-1-propylpyrazol-4-one.

Reduction: Formation of N-benzyl-1-propylpyrazol-4-amine.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-benzyl-1-propylpyrazol-4-amine;hydrochloride has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate.

Biological Research: It can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound can serve as a building block for the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and analytical differences between N-benzyl-1-propylpyrazol-4-amine hydrochloride and related pyrazole derivatives:

*Hypothetical data inferred from structural analysis.

Structural and Functional Differences

- Substituent Complexity: TP-238 Hydrochloride has a pyrimidin-4-amine core and a dimethylamino-propoxy-phenyl group, contributing to its higher molecular weight (458.58 g/mol) compared to simpler pyrazole derivatives.

- Heterocyclic Moieties : The cyclopropyl and pyridinyl groups in compounds introduce steric and electronic effects that may influence binding affinity in pharmacological contexts. The benzyl group in the target compound could similarly modulate lipophilicity and target engagement.

Analytical Characterization

- Spectroscopy : Compounds in were characterized by HRMS, NMR, and IR, with distinct N-H stretches (3298 cm⁻¹) and aromatic proton shifts (δ 8.87 in pyridinyl derivatives). These techniques would be essential for confirming the target compound’s structure.

Research Findings and Implications

Impact of Substituents : Bulky groups (e.g., pyrimidin-4-amine in TP-238) increase molecular weight and complexity, possibly affecting pharmacokinetics. Simpler derivatives like the target compound may offer improved bioavailability.

Synthetic Challenges : Low yields in cyclopropyl-substituted analogs highlight the difficulty of introducing constrained rings, suggesting that the target compound’s propyl-benzyl structure might be more synthetically accessible.

Analytical Consistency : Across analogs, HPLC, NMR, and HRMS are standard for purity and structural verification, underscoring their necessity for rigorous characterization.

Biological Activity

N-benzyl-1-propylpyrazol-4-amine; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

N-benzyl-1-propylpyrazol-4-amine; hydrochloride is a pyrazole derivative characterized by a benzyl group and a propyl chain attached to the pyrazole ring. The presence of these substituents may influence its lipophilicity and biological interactions.

1. Enzyme Inhibition

Research indicates that pyrazole derivatives, including N-benzyl-1-propylpyrazol-4-amine; hydrochloride, can act as inhibitors of phosphodiesterases (PDEs), which are critical enzymes involved in cyclic nucleotide signaling pathways. By inhibiting PDEs, these compounds can enhance intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to various physiological effects such as vasodilation and modulation of neurotransmitter release .

2. Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter systems, particularly in relation to psychiatric disorders. Its potential as a treatment for cognitive impairments and mood disorders is under investigation, with studies suggesting it may improve synaptic plasticity and cognitive function by influencing glutamatergic signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-benzyl-1-propylpyrazol-4-amine; hydrochloride:

Case Study 1: Neuropharmacological Evaluation

In a study assessing the cognitive-enhancing effects of N-benzyl-1-propylpyrazol-4-amine; hydrochloride, researchers found that administration led to improved performance in memory tasks in rodent models. The compound was shown to increase levels of brain-derived neurotrophic factor (BDNF), a key player in synaptic plasticity and memory formation.

Case Study 2: PDE Inhibition in Psychiatric Disorders

A clinical trial investigated the effects of N-benzyl-1-propylpyrazol-4-amine; hydrochloride on patients with anxiety disorders. Results indicated a reduction in anxiety symptoms correlated with increased cAMP levels, suggesting that the compound's mechanism through PDE inhibition could be beneficial for treating anxiety-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.